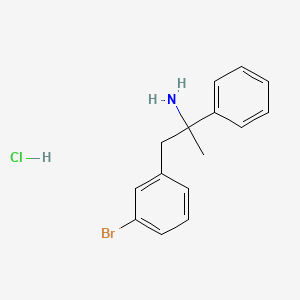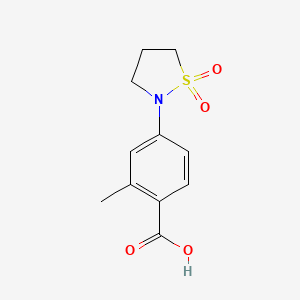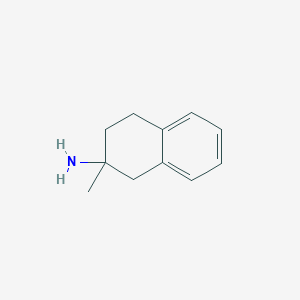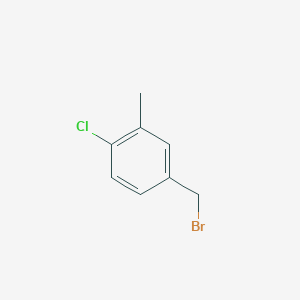
4-(Bromomethyl)-1-chloro-2-methylbenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be inferred from its name. “4-(Bromomethyl)-1-chloro-2-methylbenzene” suggests that the compound is a derivative of benzene, with a bromomethyl group at the 4th position, a chlorine atom at the 1st position, and a methyl group at the 2nd position .Chemical Reactions Analysis
The chemical reactions of “4-(Bromomethyl)-1-chloro-2-methylbenzene” can be predicted based on its functional groups. The bromomethyl group is a good leaving group, which means it can participate in substitution reactions . The benzene ring can undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Eprosartan
- Summary of the Application: 4-(Bromomethyl)benzoic acid acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Methods of Application: The specific experimental procedures are not provided in the source, but it involves the use of 4-(Bromomethyl)benzoic acid as an intermediate in the synthesis process .
- Results or Outcomes: The outcome of this application is the production of eprosartan, a medication used to treat high blood pressure .
Application 2: Preparation of Temoporfin
- Summary of the Application: 4-(Bromomethyl)benzoic acid is used in the preparation of 5,10,15,20-tetra(m-hydroxyphenyl)chlorin (temoporfin), which is a second-generation photosensitizer .
- Methods of Application: The specific experimental procedures are not provided in the source, but it involves the use of 4-(Bromomethyl)benzoic acid in the synthesis process .
- Results or Outcomes: The outcome of this application is the production of temoporfin, a photosensitizer used in photodynamic therapy .
Application 3: Synthesis of Block Copolymers
- Summary of the Application: A compound similar to 4-(Bromomethyl)-1-chloro-2-methylbenzene, known as 4-bromomethyl benzoyl chloride, is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers .
- Methods of Application: The synthesis involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent .
- Results or Outcomes: The outcome of this application is the production of block copolymers. The molecular weights of the copolymers were between 24,900 g/mol and 74,100 g/mol .
Application 4: Synthesis of Ligands
- Summary of the Application: 4-(Bromomethyl)benzonitrile, a compound similar to 4-(Bromomethyl)-1-chloro-2-methylbenzene, is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application: The specific experimental procedures are not provided in the source, but it involves the use of 4-(Bromomethyl)benzonitrile in the synthesis process .
- Results or Outcomes: The outcome of this application is the production of ligands containing a chelating pyrazolyl-pyridine group .
Application 5: Preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile
- Summary of the Application: 4-(Bromomethyl)benzonitrile is also useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole .
- Methods of Application: The synthesis involves the reaction of 4-(Bromomethyl)benzonitrile with 2H-tetrazole in the presence of potassium hydroxide .
- Results or Outcomes: The outcome of this application is the production of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
Application 6: pH Indicator
- Summary of the Application: Bromothymol blue, a compound that can be synthesized from 4-(Bromomethyl)-1-chloro-2-methylbenzene, is a pH indicator. It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator and is used in solution form for pH measurement .
- Results or Outcomes: The outcome of this application is the ability to measure the pH of a solution, particularly solutions with a relatively neutral pH .
Application 7: Synthesis of 4-(5-Arylidene-2,4-Dioxothiazolidin-3-yl) Methylbenzoic Acids
- Summary of the Application: 4-(Bromomethyl)benzoic acid is used in the preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .
- Methods of Application: The specific experimental procedures are not provided in the source, but it involves the use of 4-(Bromomethyl)benzoic acid in the synthesis process .
- Results or Outcomes: The outcome of this application is the production of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .
Application 8: Synthesis of (E)-β-Tosylstyrene
- Summary of the Application: A compound similar to 4-(Bromomethyl)-1-chloro-2-methylbenzene, known as 4-bromomethylbenzoic acid, is used in the synthesis of (E)-β-tosylstyrene .
- Methods of Application: The synthesis involves a radical process, where the initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added .
- Results or Outcomes: The outcome of this application is the production of (E)-β-tosylstyrene .
Application 9: Synthesis of 4-(Bromomethyl)benzenesulfonyl Chloride
- Summary of the Application: 4-(Bromomethyl)benzenesulfonyl chloride, a compound similar to 4-(Bromomethyl)-1-chloro-2-methylbenzene, is synthesized .
- Methods of Application: The specific experimental procedures are not provided in the source .
- Results or Outcomes: The outcome of this application is the production of 4-(Bromomethyl)benzenesulfonyl chloride .
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Propiedades
IUPAC Name |
4-(bromomethyl)-1-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUQOIBNWISSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-chloro-2-methylbenzene | |
CAS RN |
117890-58-1 | |
| Record name | 4-(bromomethyl)-1-chloro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



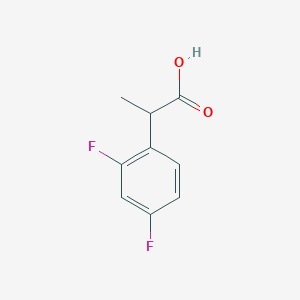
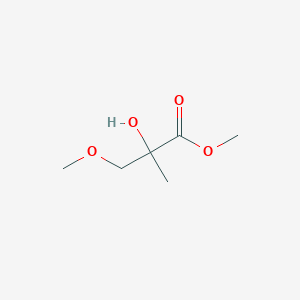
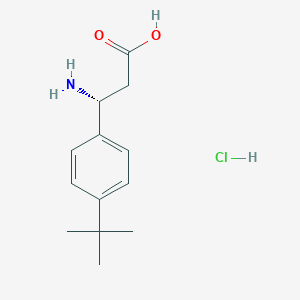
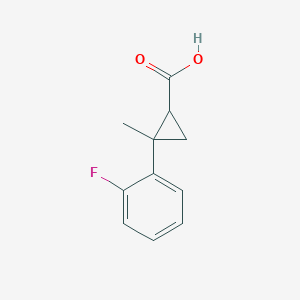
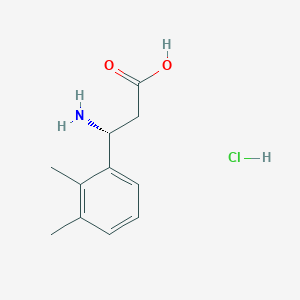
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)
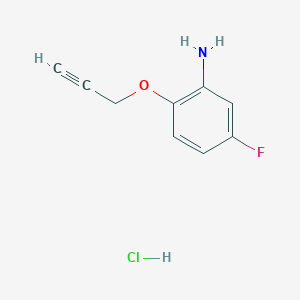
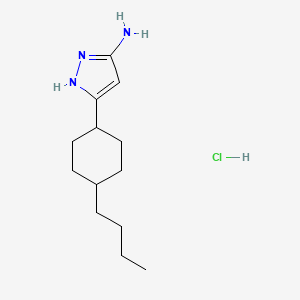
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
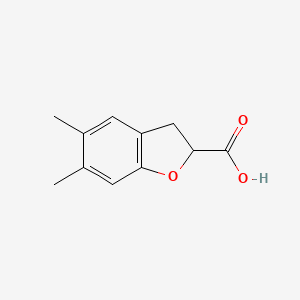
![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
